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This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting advice and answers to frequently asked questions to enhance

the yield and purity of long RNA oligonucleotides synthesized using tert-butyldimethylsilyl

(TBDMS) protected phosphoramidites.

Frequently Asked Questions (FAQs)
Q1: Why is synthesizing long RNA (>50 nucleotides) more challenging than DNA synthesis?

A1: The primary challenge in RNA synthesis lies with the 2'-hydroxyl group on the ribose sugar,

which is absent in DNA.[1] This group must be protected during synthesis to prevent unwanted

side reactions and chain cleavage. The most common protecting group, TBDMS, is bulky and

can sterically hinder the coupling reaction, leading to lower stepwise efficiency compared to

DNA synthesis.[2][3] This lower efficiency becomes cumulative, significantly reducing the yield

of full-length product for longer RNA sequences. Additionally, RNA is more susceptible to

degradation by ubiquitous RNase enzymes.[3]

Q2: What is 2'-TBDMS group migration, and how does it affect my synthesis? A2: 2'-TBDMS

group migration is an intramolecular reaction where the silyl group moves from the 2'-hydroxyl

to the 3'-hydroxyl of the ribose sugar during the synthesis of the phosphoramidite monomer.[4]

If this occurs before the phosphitylation step, the phosphoramidite group is incorrectly added to

the 2'-position. When this isomeric monomer is incorporated into the growing RNA chain, it
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results in a non-native 2'-5' phosphodiester linkage instead of the correct 3'-5' linkage, leading

to biologically inactive molecules and purification challenges.[4][5]

Q3: Which activator should I use for TBDMS-protected RNA monomers? A3: Due to the steric

hindrance of the 2'-TBDMS group, standard DNA activators like 1H-tetrazole are less effective.

[6] More potent activators are required to achieve high coupling efficiencies. 5-Ethylthio-1H-

tetrazole (ETT) and 5-Benzylmercapto-1H-tetrazole (BMT) are strongly recommended as they

significantly accelerate the coupling of sterically hindered 2'-TBDMS protected monomers.[6][7]

[8][9]

Q4: How can I minimize RNA degradation during deprotection? A4: RNA is sensitive to basic

conditions once the 2'-TBDMS group is prematurely removed.[6] To prevent this, a two-step

deprotection protocol is crucial. First, use milder basic conditions to remove the base and

phosphate protecting groups while keeping the TBDMS group intact. A mixture of ammonium

hydroxide and methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM) is

often preferred over harsher, prolonged treatments with ammonium hydroxide alone.[7][10][11]

The second step involves the specific removal of the TBDMS group using a fluoride source like

triethylamine trihydrofluoride (TEA·3HF).[6][10]

Q5: What are the best purification methods for long RNA? A5: The choice of purification

method depends on the length of the RNA and the desired purity. For long RNAs, methods that

can separate the full-length product from shorter, failed sequences are essential.

High-Pressure Liquid Chromatography (HPLC): Anion-exchange and reversed-phase HPLC

are powerful techniques for purifying long RNA.[7][12] Anion-exchange is particularly well-

suited for resolving long RNA sequences.[7]

Gel Electrophoresis (PAGE): Denaturing polyacrylamide gel electrophoresis (urea-PAGE) is

effective at separating long RNA molecules by size, but recovery of the RNA from the gel can

be low.[13][14]

Spin Columns and Precipitation: Methods like lithium chloride precipitation are useful for

removing unincorporated nucleotides and enzymes but are less effective at removing

truncated RNA sequences.[13]
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Q6: Are there alternatives to TBDMS for synthesizing long RNA? A6: Yes, alternative 2'-

hydroxyl protecting groups have been developed to overcome the limitations of TBDMS.

TOM (2'-O-triisopropylsilyloxymethyl): This group has an oxymethyl spacer that extends the

bulky silyl group away from the reaction center, which can lead to slightly higher coupling

efficiencies, making it a good option for very long RNA synthesis.[2][3]

2'-ACE (2'-acetoxyethyl orthoester): This chemistry offers faster coupling rates and milder

deprotection conditions, enabling the synthesis of RNA sequences in excess of 100 bases

with high yield and purity.[15]

Troubleshooting Guide
Problem 1: Low Yield of Full-Length RNA Product
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Potential Cause Recommended Solution

Inefficient Coupling
The bulky 2'-TBDMS group can lower coupling

efficiency.[9]

Optimize Activator: Use a more potent activator

like 5-Ethylthio-1H-tetrazole (ETT) or 5-

Benzylmercapto-1H-tetrazole (BMT).[6][9]

Extend Coupling Time: Increase the coupling

time to 5-10 minutes to allow for a more

complete reaction.[2][9]

Implement Double Coupling: Perform a second

delivery of the phosphoramidite and activator

immediately after the first coupling step to

maximize stepwise yield.[9]

Premature Deprotection and Strand Cleavage

The 2'-TBDMS group can be prematurely lost

during the basic deprotection step, leading to

phosphodiester chain cleavage.[4]

Use Milder Deprotection: Use a mixture of

ammonium hydroxide/methylamine (AMA) for 10

minutes at 65°C or ammonium

hydroxide/ethanol (3:1) for several hours at

room temperature instead of harsher conditions.

[4][10][11]

Loss of DMT Group

The 5'-DMT group, essential for DMT-on

purification, can be partially lost during synthesis

or deprotection, reducing the final purified yield.

[2]

Use Milder Acid for Detritylation: Use

Dichloroacetic acid (DCA) for the deblocking

step during synthesis, as it is recommended for

long oligonucleotides.[2] Avoid prolonged

exposure to acidic conditions.
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Suboptimal Monomer Quality

Phosphoramidite reagents can degrade if not

handled and stored properly, especially with

respect to moisture.

Use High-Purity Reagents: Ensure

phosphoramidites have low water content

(<0.3%) and are stored under anhydrous

conditions.[5] Use fresh, high-quality reagents

for all synthesis steps.

Problem 2: Multiple Peaks on HPLC/PAGE Analysis
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Potential Cause Recommended Solution

Presence of 2'-5' Linkages

Impurities in the TBDMS monomer, arising from

silyl group migration, can lead to the

incorporation of 2'-5' linkages, creating

diastereomers that appear as extra peaks on

HPLC.[4]

Source High-Purity Monomers: Use

phosphoramidites from a reputable

manufacturer that provides HPLC data

confirming the absence of the 2'-isomer impurity.

[4][5]

Incomplete Deprotection of TBDMS Groups

Failure to completely remove all 2'-TBDMS

groups results in a heterogeneous mixture of

partially protected oligonucleotides.

Ensure Anhydrous Conditions: The fluoride

reagent used for desilylation (e.g., TEA·3HF) is

highly sensitive to water. Use anhydrous DMSO

as the solvent.[9][10]

Optimize Deprotection Time/Temp: Heat the

reaction at 65°C for 2.5 hours to ensure

complete removal of the TBDMS groups.[10][11]

N+1 Species (Inefficient Capping)

Failure to cap unreacted 5'-hydroxyl groups

during synthesis leads to the formation of

deletion sequences (n-1, n-2, etc.). Inefficient

capping can also lead to side reactions.

Improve Capping Step: Ensure the capping

reagents are fresh and the capping time is

sufficient. For long RNA, a more efficient

capping step is critical.

Quantitative Data Summary
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Table 1: Comparison of Deprotection Conditions for
TBDMS-RNA

Deprotection
Reagent

Temperature Duration Application Notes

Ammonium Hydroxide

/ Ethanol (3:1)
Room Temp. 4 - 17 hours

A standard, milder

alternative to

concentrated

ammonia alone.[11]

Ammonium Hydroxide

/ Methylamine (AMA)
65°C 10 minutes

UltraFast

deprotection.

Requires Acetyl-

protected Cytidine

(Ac-C).[7][10][11]

Ethanolic

Methylamine /

Aqueous Methylamine

(EMAM)

65°C 10 minutes

Optimal for

deprotection of long

RNA oligonucleotides.

[10][11]

Triethylamine

trihydrofluoride

(TEA·3HF) in DMSO

65°C 2.5 hours

Standard condition for

removal of the 2'-

TBDMS group.[10][11]

Table 2: Estimated Crude Purity for a 100-mer RNA
Oligonucleotide
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2'-Protecting Group
Average Stepwise
Coupling Efficiency

Calculated Crude
Purity (CE^L)

Reference

TBDMS ~98.5% ~22.2% [2] (extrapolated)

TOM ~99.0% ~36.6% [2] (extrapolated)

Note: This calculation

(where CE = coupling

efficiency and L =

length) predicts the

theoretical percentage

of full-length product

in the crude mixture

and does not account

for subsequent

purification losses.[2]

Experimental Protocols
Protocol 1: Solid-Phase Synthesis Cycle for TBDMS-
RNA
This protocol assumes the use of an automated DNA/RNA synthesizer.

Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound

nucleotide using a solution of 3% Dichloroacetic Acid (DCA) in Dichloromethane.

Coupling: Activate the TBDMS-protected RNA phosphoramidite monomer using 0.25 M 5-

Ethylthio-1H-tetrazole (ETT) and couple it to the free 5'-hydroxyl group. Allow a coupling time

of at least 6 minutes.[2] Consider a double coupling protocol for maximum efficiency.[9]

Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g.,

acetic anhydride) to prevent the formation of deletion mutants.

Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an

iodine solution.
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Repeat: Repeat steps 1-4 for each subsequent monomer addition until the full-length RNA is

synthesized.

Protocol 2: Two-Step Deprotection and Cleavage of
TBDMS-RNA (DMT-on)
This protocol is designed for RNA that will be purified using DMT-on cartridge-based methods.

Step A: Base/Phosphate Deprotection and Cleavage

Transfer the solid support containing the synthesized RNA to a 2 mL sealable vial.[11]

Add 1.5 mL of Ammonium Hydroxide / Methylamine (AMA) solution. Note: This requires the

use of Ac-C monomers during synthesis.[11]

Seal the vial tightly and heat at 65°C for 10 minutes.[11]

Cool the vial, open cautiously, and transfer the supernatant containing the cleaved RNA to a

new tube.

Evaporate the solution to dryness using a stream of nitrogen or a vacuum concentrator.

Step B: 2'-TBDMS Group Removal

Fully dissolve the dried RNA oligonucleotide pellet in 115 µL of anhydrous DMSO. If

necessary, warm the sample at 65°C for up to 5 minutes to aid dissolution.[11]

Add 60 µL of triethylamine (TEA) to the solution and mix gently.[11]

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Mix well.[11]

Heat the mixture at 65°C for 2.5 hours.[11]

Quench the reaction by adding 1.75 mL of an appropriate RNA quenching buffer.[10][11] The

sample is now ready for DMT-on purification (e.g., using a Glen-Pak RNA cartridge).

Visualizations
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Synthesis Cycle (Repeat n-1 times)

Deblocking
(DCA)

Coupling
(Monomer + ETT)

 1

Capping

 2

Oxidation

 3

 4

Step A:
Base Deprotection
& Cleavage (AMA)

 End Cycle

Start:
Solid Support

Step B:
2'-Desilylation

(TEA.3HF)

Purification
(HPLC / PAGE)

Final Product:
Pure Long RNA
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Problem:
Low Final Yield

Check Crude Product:
Low Full-Length Peak?

Cause:
Inefficient Coupling

 Yes

Cause:
Loss During Purification

 No

Solution:
Use Stronger Activator (ETT)

Solution:
Extend Coupling Time

Solution:
Use Double Coupling

Solution:
Optimize Purification Method
(e.g., Anion-Exchange HPLC)

Solution:
Check for DMT-Loss if

using RP-HPLC
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Full-Length Protected RNA
on Solid Support

Step 1: Cleavage & Base Deprotection

Reagent: AMA or NH4OH/EtOH
Conditions: 65°C, 10 min (AMA)

Outcome: RNA is cleaved from support;
Base & phosphate groups deprotected;

2'-TBDMS groups remain intact.

Crude RNA with
2'-TBDMS groups

Step 2: 2'-Hydroxyl Deprotection

Reagent: TEA.3HF in DMSO
Conditions: 65°C, 2.5 hours

Outcome: TBDMS groups removed.

Fully Deprotected Crude RNA
(Ready for Purification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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